molecular formula C17H16N2O3S B2792685 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea CAS No. 2380043-14-9

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea

Cat. No.: B2792685
CAS No.: 2380043-14-9
M. Wt: 328.39
InChI Key: KMMRDCHGILBKQI-UHFFFAOYSA-N
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Description

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a thiophene derivative, followed by the introduction of a methoxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-15-4-2-14(3-5-15)19-17(20)18-9-16-8-13(11-23-16)12-6-7-22-10-12/h2-8,10-11H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMRDCHGILBKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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